Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
The synthesis of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the formyl group.
Tert-butyl 4-phenylamino-piperidine-1-carboxylate: This compound has a different substituent on the nitrogen atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential in various fields.
Properties
IUPAC Name |
tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIGHGUUSCYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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